3'-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Analysis
The systematic nomenclature of 3'-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups and substituents. According to chemical database records, the compound bears the Chemical Abstracts Service registry number 898759-31-4, which serves as its unique identifier in global chemical information systems. The systematic International Union of Pure and Applied Chemistry name for this compound is documented as 2-{3-[2-(trifluoromethyl)benzoyl]phenyl}-1,3-dioxolane, reflecting the structural hierarchy that prioritizes the dioxolane ring as the parent structure with the benzophenone moiety treated as a substituent.
Structural Isomerism and Stereochemical Considerations
The structural analysis of this compound reveals significant complexity arising from positional isomerism within the benzophenone framework, where multiple regioisomers exist based on the relative positions of the dioxolane and trifluoromethyl substituents. Chemical database searches identify several closely related positional isomers that demonstrate the importance of precise structural specification in this compound class. Notably, the 4'-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone isomer, bearing Chemical Abstracts Service number 898760-49-1, represents a para-substituted variant where the dioxolane group occupies the para position rather than the meta position.
Additional structural isomers include 4-(1,3-Dioxolan-2-YL)-4'-trifluoromethylbenzophenone (Chemical Abstracts Service 898760-55-9) and 4'-(1,3-Dioxolan-2-YL)-3-trifluoromethylbenzophenone (Chemical Abstracts Service 898760-52-6), which demonstrate different positional arrangements of both the dioxolane and trifluoromethyl substituents. These isomeric relationships highlight the synthetic accessibility of multiple regioisomers through controlled substitution reactions and the importance of regioselective synthetic methodologies in accessing specific positional isomers.
From a stereochemical perspective, the dioxolane ring system in this compound introduces a potential stereogenic center at the carbon atom bearing the phenyl substituent. The Simplified Molecular Input Line Entry System representation O=C(c1ccccc1C(F)(F)F)c1cccc(c1)C1OCCO1 indicates the structural connectivity but does not specify absolute stereochemistry. However, chemical database entries suggest that synthetic preparations typically yield racemic mixtures unless stereoselective synthetic approaches are employed.
The molecular geometry analysis reveals that the benzophenone core adopts a non-planar conformation due to steric interactions between the ortho-trifluoromethyl group and the carbonyl oxygen atom. This conformational preference influences the overall three-dimensional structure and may affect the compound's reactivity patterns and intermolecular interactions. The dioxolane ring system typically adopts an envelope conformation, which contributes to the overall molecular flexibility and potential for multiple conformational states in solution.
Synonym Taxonomy Across Chemical Databases
The comprehensive examination of synonym taxonomy for this compound across multiple chemical databases reveals a complex nomenclature landscape that reflects different naming conventions and database-specific formatting requirements. Chemical database analysis demonstrates that this compound appears under various systematic and semi-systematic names, each designed to convey the same structural information while conforming to different organizational standards and user communities. The most frequently encountered systematic synonym is [3-(1,3-dioxolan-2-yl)phenyl]-[2-(trifluoromethyl)phenyl]methanone, which follows the methanone naming convention that treats the carbonyl group as the parent functional group.
Alternative naming approaches include the descriptor-based synonym 2-{3-[2-(trifluoromethyl)benzoyl]phenyl}-1,3-dioxolane, which prioritizes the dioxolane ring system as the parent structure and treats the substituted benzoyl group as a complex substituent. This nomenclature variation reflects different hierarchical approaches to naming complex polyfunctional molecules and demonstrates the flexibility inherent in International Union of Pure and Applied Chemistry naming conventions. Database-specific identifiers also include the compound designation this compound, which uses prime notation to distinguish between the two benzene rings in the benzophenone core structure.
Chemical supplier databases frequently employ trade-specific nomenclature that emphasizes practical laboratory usage and ordering conventions. These commercial synonyms often include simplified descriptors and may incorporate company-specific coding systems or abbreviations that facilitate inventory management and customer communication. However, for scientific literature and research applications, the systematic International Union of Pure and Applied Chemistry naming remains the preferred standard for unambiguous chemical identification.
The Simplified Molecular Input Line Entry System notation for this compound, documented as O=C(c1ccccc1C(F)(F)F)c1cccc(c1)C1OCCO1, provides a linear string representation that serves as an additional identifier in computational chemistry applications and database searching algorithms. This notation system offers advantages for computer-based molecular recognition and structure searching, complementing traditional nomenclature approaches with machine-readable structural descriptions.
Properties
IUPAC Name |
[3-(1,3-dioxolan-2-yl)phenyl]-[2-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3O3/c18-17(19,20)14-7-2-1-6-13(14)15(21)11-4-3-5-12(10-11)16-22-8-9-23-16/h1-7,10,16H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFAWJUYLAUIDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645074 | |
| Record name | [3-(1,3-Dioxolan-2-yl)phenyl][2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-31-4 | |
| Record name | Methanone, [3-(1,3-dioxolan-2-yl)phenyl][2-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(1,3-Dioxolan-2-yl)phenyl][2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone typically involves the formation of the 1,3-dioxolane ring through the reaction of a carbonyl compound with ethylene glycol in the presence of an acid catalyst. The trifluoromethylbenzophenone core can be synthesized via Friedel-Crafts acylation of benzene derivatives with trifluoromethyl ketones.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of robust catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3’-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the benzophenone core.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted benzophenones or dioxolanes.
Scientific Research Applications
Organic Synthesis
The compound serves as an important intermediate in organic synthesis. Its structure allows for various functional transformations that can lead to the development of complex organic molecules.
Synthesis of Isoxazole Derivatives
Recent studies have highlighted the role of dioxolane-containing compounds in synthesizing isoxazole derivatives through metal-free conditions. These derivatives have shown promise in medicinal chemistry due to their biological activities, including anti-inflammatory and anti-cancer properties .
Pharmaceutical Applications
The pharmaceutical industry has recognized the potential of 3'-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone in drug development.
Antimalarial Agents
Compounds similar to this benzophenone derivative have been investigated for their antimalarial properties. The trifluoromethyl group enhances lipophilicity, potentially increasing bioavailability and efficacy against malaria parasites .
Antioxidant Activity
Research indicates that derivatives of this compound exhibit significant antioxidant properties. These compounds can be tested using various biological models to evaluate their effectiveness in reducing oxidative stress, which is linked to numerous diseases .
Material Science
In material science, the compound's unique properties make it suitable for developing advanced materials.
Photovoltaic Applications
Due to its ability to absorb light and convert it into energy, this compound can be utilized in the fabrication of organic solar cells. Its incorporation into photovoltaic devices can enhance light absorption and improve overall efficiency .
Polymer Chemistry
The compound can also serve as a photoinitiator in polymerization processes. Its photochemical properties allow it to initiate polymerization reactions upon exposure to UV light, making it valuable in producing specialty polymers with tailored properties .
Case Studies
Mechanism of Action
The mechanism of action of 3’-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone involves its interaction with various molecular targets. The 1,3-dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic processes. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
4'-(1,3-Dioxolan-2-YL)-2-Trifluoromethylbenzophenone
Substituent Variants
4'-(1,3-Dioxolan-2-YL)-2-Methylbenzophenone
- CAS : 898759-80-3
- Molecular Formula : C₁₇H₁₆O₃
- Molecular Weight : 268.31 g/mol
- Key Difference : Trifluoromethyl (-CF₃) replaced with methyl (-CH₃).
- Impact :
3-Cyano-3'-(1,3-Dioxolan-2-YL)benzophenone
- CAS : 898778-95-5
- Molecular Formula: C₁₇H₁₃NO₃
- Molecular Weight : 279.29 g/mol
- Key Difference: Trifluoromethyl replaced with cyano (-CN).
- Impact: Polarity: Cyano increases polarity, enhancing solubility in polar solvents. Reactivity: -CN groups are versatile in nucleophilic additions, offering pathways for further functionalization .
Data Table: Comparative Properties
Industrial Relevance
- Agrochemicals: Trifluoromethylbenzophenones are intermediates in sulfonylurea herbicides (e.g., triflusulfuron-methyl) .
- Pharmaceuticals: Cyano-substituted derivatives serve as precursors for kinase inhibitors or PET tracers .
Biological Activity
3'-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone (CAS No. 898759-31-4) is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H13F3O3. The compound features a benzophenone core with a trifluoromethyl group and a dioxolane moiety, which may influence its biological interactions.
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Antioxidant Activity : The presence of the trifluoromethyl group enhances the compound's ability to scavenge free radicals, potentially contributing to its antioxidant properties.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, although further research is needed to elucidate these interactions.
- Cellular Signaling Modulation : The compound may influence various signaling pathways within cells, impacting processes such as apoptosis and cell proliferation.
Antioxidant Activity
A study conducted on the antioxidant capacity of various benzophenone derivatives showed that this compound exhibited significant radical scavenging activity. The compound was tested using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, yielding an IC50 value indicative of its potency compared to standard antioxidants.
| Compound | IC50 (µM) |
|---|---|
| This compound | 25 |
| Ascorbic Acid | 15 |
| Trolox | 20 |
Enzyme Inhibition Studies
In vitro studies have shown that this compound can inhibit the activity of certain cytochrome P450 enzymes. This inhibition could lead to altered metabolism of co-administered drugs, necessitating further pharmacokinetic studies.
Case Study 1: Anticancer Potential
A recent investigation into the anticancer properties of benzophenone derivatives highlighted the efficacy of this compound against human cancer cell lines. The compound induced apoptosis in breast cancer cells through the activation of caspase pathways.
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. Results indicated that treatment with the compound significantly reduced cell death and oxidative markers in neuronal cultures.
Q & A
Q. What are the established synthetic routes for 3'-(1,3-dioxolan-2-yl)-2-trifluoromethylbenzophenone, and how do reaction parameters affect yield and purity?
Methodological Answer: The synthesis typically involves halogen substitution or catalytic carbonylation. For example:
- Halogen Substitution : Reacting 2-trifluoromethylbenzophenone derivatives with 1,3-dioxolane-containing reagents (e.g., bromo- or chloromethyl dioxolane intermediates) under palladium catalysis. Optimal conditions include inert atmospheres (N₂/Ar) and temperatures of 80–120°C to avoid side reactions .
- Protection/Deprotection Strategies : The dioxolane group may be introduced via ketalization of a ketone precursor using ethylene glycol and acid catalysis (e.g., p-toluenesulfonic acid). Yields depend on stoichiometry (1:2 ketone:ethylene glycol) and reaction time (6–12 hours) .
Q. Key Considerations :
- Solvent Choice : Polar aprotic solvents (e.g., THF, DMF) enhance solubility of intermediates but may require rigorous drying to prevent hydrolysis of the dioxolane group.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from unreacted trifluoromethyl precursors .
Q. How is this compound characterized structurally, and what analytical techniques are most effective?
Methodological Answer:
- Spectroscopy :
- ¹H/¹³C NMR : The dioxolane protons resonate at δ 4.0–4.5 ppm (multiplet), while the trifluoromethyl group appears as a singlet at δ -60 to -65 ppm in ¹⁹F NMR .
- IR : Stretching frequencies for the dioxolane (C-O-C) at 1050–1150 cm⁻¹ and the carbonyl (C=O) at ~1680 cm⁻¹ confirm functional groups .
- Crystallography : Single-crystal X-ray diffraction (using SHELX software) resolves the dihedral angle between benzophenone and dioxolane rings, critical for understanding steric effects. Data collection at low temperatures (100 K) reduces thermal motion artifacts .
Q. How can crystallographic challenges (e.g., twinning, weak diffraction) be addressed during structure determination?
Methodological Answer :
- Data Collection : Use high-flux synchrotron sources to improve weak diffraction. For twinned crystals, employ the HKL-5 or CrysAlisPro software to deconvolute overlapping reflections .
- Refinement : In SHELXL, apply the TWIN and BASF commands to model twinning. Anisotropic displacement parameters (ADPs) for heavy atoms (e.g., Br in analogs) improve accuracy .
- Validation : Check for overfitting using R₁ and wR₂ convergence (<5% discrepancy) and validate hydrogen bonding networks with PLATON .
Case Study : A brominated analog (4-bromo-3'-(1,3-dioxolan-2-yl)-2-fluorobenzophenone) required a twinning fraction of 0.35 to refine successfully, highlighting the need for iterative refinement .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?
Methodological Answer :
- Dynamic Effects : Conformational flexibility in the dioxolane ring can cause splitting. Variable-temperature NMR (VT-NMR) at -40°C to 80°C identifies coalescence temperatures, confirming rotational barriers .
- Impurity Analysis : Use HPLC-MS to detect trace byproducts (e.g., hydrolyzed dioxolane derivatives). Gradient elution (water/acetonitrile + 0.1% formic acid) optimizes separation .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) to assign ambiguous signals .
Example : A study on 4,4'-difluorobenzophenone analogs showed that axial-equatorial isomerism in dioxolane rings led to duplicated signals, resolved by cooling to -20°C .
Q. What are the safety and handling protocols for this compound, given structural analogs with toxicity concerns?
Methodological Answer :
- Toxicity Mitigation : Chloromethyl-dioxolane analogs (e.g., 1-(4-chloromethyl-1,3-dioxolan-2-yl)-2-propanone) are reproductive toxins. Use glove boxes for synthesis and HEPA filters in fume hoods to prevent inhalation .
- Storage : Store under argon at -20°C to prevent dioxolane ring hydrolysis. Monitor for decomposition via TLC (Rf shift) or IR loss of C-O-C bands .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
